2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
Overview
Description
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, also known as 2-chloro-1-oxa-9-azaspiro[5.5]undecan-9-one, is a cyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to be a useful intermediate in the synthesis of various compounds, and has been used in the development of drugs and other molecules.5]undecan-9-one, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Medicinal Chemistry: METTL3 Inhibition
This compound has been utilized in the optimization of a METTL3 inhibitor, resulting in a significant potency improvement. The lead compound, identified as UZH2, demonstrated an IC50 of 5 nM in a TR-FRET assay, marking a 1400-fold increase in potency . This application is crucial for the development of targeted therapies in diseases where METTL3 plays a role.
Life Science Research: Protein Crystallography
In life sciences, particularly in protein crystallography, this compound serves as a valuable tool. It aids in the structural determination of proteins, which is essential for understanding protein function and interaction . This can have far-reaching implications for drug design and understanding biological mechanisms.
Material Science: Spirocyclic Ketone Applications
The spirocyclic nature of this compound makes it a candidate for advanced material science applications. Its unique structure could be exploited in the synthesis of novel polymers or as a functional material in electronic devices .
Chemical Synthesis: Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound offers versatility. Its reactivity could be harnessed to create a variety of complex molecules, potentially leading to new classes of compounds with diverse applications .
Chromatography: Analytical Standard
In chromatography, this compound can be used as an analytical standard due to its purity and stability. It helps in the accurate determination of chemical substances in various samples, which is vital for quality control and research .
Pharmaceutical Testing: Reference Standards
For pharmaceutical testing, this compound is available as a high-quality reference standard. It ensures that experimental results are reliable and reproducible, which is essential for drug development and regulatory approval .
properties
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-9-10(14)13-6-4-11(5-7-13)3-1-2-8-15-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVPYIBLNBACBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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